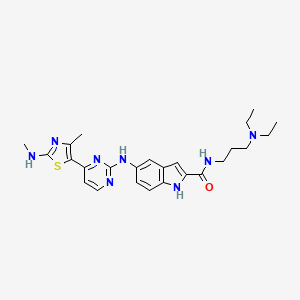

Nur77 antagonist 1

Description

BenchChem offers high-quality Nur77 antagonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nur77 antagonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H32N8OS |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

N-[3-(diethylamino)propyl]-5-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32) |

InChI Key |

HBLFYECMSPRSTI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Nur77 Antagonism in Triple-Negative Breast Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target in TNBC. Nur77 exhibits a dual role in cancer, acting as both a promoter of cell survival in the nucleus and an inducer of apoptosis when translocated to the mitochondria. This guide provides an in-depth technical overview of the mechanism of action of Nur77 antagonists in TNBC, focusing on the core signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and drug development in this area.

The Core Mechanism: Shifting the Balance from Survival to Apoptosis

In TNBC cells, Nur77's subcellular localization is a critical determinant of its function. In the nucleus, Nur77 can act as a transcription factor, promoting the expression of genes involved in cell proliferation and survival. However, upon specific stimuli, including treatment with Nur77 antagonists, it translocates from the nucleus to the mitochondria.[1] This translocation is a pivotal event in switching its function from pro-survival to pro-apoptotic.

At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2.[2][3][4] This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell protector to a cell killer.[5] This "converted" Bcl-2 can then no longer sequester pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Certain Nur77 antagonists have been shown to inhibit the migration and invasion of TNBC cells. This is, in part, mediated by the antagonist's ability to block both constitutive and TGF-β-induced cell migration pathways that are dependent on Nur77.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of Nur77 antagonists in TNBC.

Table 1: In Vitro Efficacy of Nur77 Antagonists in TNBC Cell Lines

| Compound/Antagonist | TNBC Cell Line | Assay Type | IC50 Value | Reference |

| NB-1 | MDA-MB-231 | Proliferation | 0.0030 µM | |

| Berbamine | MDA-MB-231 | Proliferation | 22.72 µM | |

| Berbamine | MCF-7 (ER+) | Proliferation | 20.92 µM | |

| Veliparib (PARP Inhibitor) | HCC1937 | Viability | 4 µM | |

| Olaparib (PARP Inhibitor) | MDA-MB-436 | Viability | 14 µM | |

| Cisplatin | MDA-MB-436 | Viability | ~8 µM | |

| NVP-BEZ235 (PI3K/mTOR Inhibitor) | Mesenchymal-like TNBC lines | Viability | Avg. 44 nM |

Table 2: In Vivo Efficacy of Nur77 Ligand NB-1 in a TNBC Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |

| NB-1 | 25.0 mg/kg (oral) | 66.99% | |

| NB-1 | 50.0 mg/kg (oral) | 84.33% |

Table 3: Binding Affinity of NB-1 for Nur77

| Compound | Target | Binding Affinity (KD) | Reference |

| NB-1 | Nur77 | 0.12 µM |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of a Nur77 antagonist on TNBC cells.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Nur77 antagonist stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Nur77 antagonist in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared antagonist dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Nur77 Mitochondrial Localization Assay (Immunofluorescence)

This protocol describes the visualization of Nur77 translocation to the mitochondria using immunofluorescence microscopy.

Materials:

-

TNBC cells grown on coverslips in a 24-well plate

-

Nur77 antagonist

-

MitoTracker Red CMXRos

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-Nur77

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the Nur77 antagonist for the desired time.

-

Incubate cells with 100 nM MitoTracker Red for 30 minutes at 37°C to label the mitochondria.

-

Wash cells three times with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-Nur77 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of Nur77 (green), mitochondria (red), and nuclei (blue) using a fluorescence microscope. Co-localization of green and red signals indicates mitochondrial translocation of Nur77.

Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction

This protocol is for determining the in-cell interaction between Nur77 and Bcl-2 following antagonist treatment.

Materials:

-

Treated and untreated TNBC cell pellets

-

Co-IP lysis buffer (non-denaturing)

-

Protease and phosphatase inhibitor cocktails

-

Primary antibody: anti-Nur77 or anti-Bcl-2

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lyse the cell pellets in Co-IP lysis buffer with inhibitors on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Magnetically separate the beads and transfer the pre-cleared lysate to a new tube.

-

Incubate the pre-cleared lysate with the primary antibody (anti-Nur77 or anti-Bcl-2) or control IgG overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Nur77 and Bcl-2. The presence of both proteins in the immunoprecipitate indicates an interaction.

Conclusion and Future Directions

The antagonism of Nur77 in TNBC presents a compelling therapeutic strategy by leveraging a molecular switch that converts a pro-survival factor into a potent inducer of apoptosis. The mechanism, centered on the mitochondrial translocation of Nur77 and its subsequent interaction with Bcl-2, is supported by a growing body of preclinical evidence. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and exploit this pathway for the development of novel TNBC therapies.

Future research should focus on:

-

Identifying more potent and selective Nur77 antagonists with favorable pharmacokinetic properties.

-

Elucidating the upstream signaling pathways that regulate Nur77 expression and translocation in TNBC to identify potential combination therapy strategies.

-

Investigating the role of Nur77 antagonists in overcoming resistance to conventional chemotherapies in TNBC.

-

Conducting comprehensive in vivo studies in patient-derived xenograft (PDX) models to validate the therapeutic potential of targeting Nur77 in a more clinically relevant setting.

By advancing our understanding of the intricate mechanisms governing Nur77's function in TNBC, the scientific community can pave the way for the development of innovative and effective treatments for this challenging disease.

References

- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appliedecon.oregonstate.edu [appliedecon.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

Structure-Activity Relationship of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives, a scaffold that has yielded potent modulators of various biological targets implicated in cancer and other diseases. This document summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes the associated signaling pathways.

Dual CDK9 and HDAC Inhibitors for Cancer Therapy

A series of N-(2-aminophenyl)-5-((4-arylpyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been investigated as dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs), both of which are significant targets in cancer therapy due to their roles in transcriptional regulation.

Structure-Activity Relationship (SAR)

The core scaffold consists of a 1H-indole-2-carboxamide linked at the 5-position to a 2-aminopyrimidine. SAR studies have focused on modifications at the 4-position of the pyrimidine ring and the carboxamide moiety.

A notable compound from this series, 13ea , demonstrated potent dual inhibitory activity against CDK9 and HDAC1, along with significant anti-proliferative effects in various cancer cell lines. The key structural features contributing to its activity include the presence of a 4-methoxyphenyl group at the 4-position of the pyrimidine ring and an N-(2-aminophenyl) group at the carboxamide.

Quantitative Data

The inhibitory activities of representative compounds against CDK9/Cyclin T1, Class I HDACs, and their anti-proliferative effects on cancer cell lines are summarized in the table below.

| Compound | R | CDK9/CycT1 IC50 (nM) | HDAC1 IC50 (nM) | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) |

| 13a | H | 15.6 | 128.3 | 2.5 | 3.1 | 4.8 |

| 13b | 4-F | 10.2 | 95.7 | 1.8 | 2.4 | 3.5 |

| 13e | 4-OCH3 | 5.8 | 45.2 | 0.9 | 1.2 | 1.9 |

| 13ea | 4-OCH3 | 4.2 | 31.6 | 0.5 | 0.8 | 1.1 |

| 13f | 4-CH3 | 8.9 | 76.4 | 1.5 | 2.1 | 2.9 |

| 13g | 4-Cl | 12.1 | 105.8 | 2.1 | 2.8 | 4.1 |

Data compiled from publicly available research literature. The R group refers to the substituent on the phenyl ring at the 4-position of the pyrimidine.

Signaling Pathway

The dual inhibition of CDK9 and HDACs by these derivatives leads to a synergistic anti-cancer effect. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of anti-apoptotic proteins like Mcl-1. HDACs are responsible for the deacetylation of histones, leading to chromatin condensation and repression of tumor suppressor gene expression. By inhibiting both, these compounds can simultaneously downregulate the expression of survival proteins and upregulate the expression of tumor suppressors, leading to cell cycle arrest and apoptosis.

Nur77 Modulators for Triple-Negative Breast Cancer

A distinct series of 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives have been identified as modulators of the orphan nuclear receptor Nur77 (also known as NR4A1). Nur77 is a potential drug target in breast cancer, particularly in triple-negative breast cancer (TNBC).

Structure-Activity Relationship (SAR)

The lead compound in this series, 8b , showed promising binding affinity to Nur77. SAR-guided optimization led to the discovery of compound ja , which exhibited improved Nur77 binding and potent antiproliferative activity against TNBC cell lines with selectivity over normal breast epithelial cells. The modifications leading to ja involved the introduction of a specific substitution pattern on the pyrimidine and indole moieties, highlighting the importance of these positions for Nur77 interaction.

Quantitative Data

The binding affinities of key compounds to Nur77 and their antiproliferative activities against TNBC and normal breast cell lines are presented below.

| Compound | Nur77 K D (nM) | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) | MCF-10A IC50 (µM) |

| 8b (lead) | 354 | 5.2 | 6.8 | > 40 |

| ja | 91 | 1.5 | 2.1 | > 30 |

| jb | 182 | 3.8 | 4.5 | > 40 |

| jc | 410 | 8.9 | 10.2 | > 40 |

Data compiled from publicly available research literature.

Signaling Pathway

Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, inducing a conformational change that converts Bcl-2 from a pro-survival to a pro-apoptotic protein. This leads to the release of cytochrome c and subsequent activation of the caspase cascade. The 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives act as Nur77 antagonists that promote this pro-apoptotic function. Compound ja has been shown to induce caspase-dependent apoptosis through a TP53 phosphorylation pathway in a Nur77-dependent manner.

Methuosis Inducers Targeting the MAPK/JNK Pathway

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.

Structure-Activity Relationship (SAR)

The key structural motif for this class of compounds is the 1H-indole-2-carbohydrazide core. SAR exploration has focused on the substituents attached to the hydrazide nitrogen. Compound 12A , a potent inducer of methuosis, features a specific substitution on the carbohydrazide moiety that is crucial for its activity.

Quantitative Data

The antiproliferative activity of representative carbohydrazide derivatives against various cancer cell lines is shown below.

| Compound | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |

| 12a | 8.5 | 10.2 | 12.1 | 15.4 |

| 12c | 2.1 | 2.8 | 3.5 | 4.1 |

| 12g | 1.5 | 1.9 | 2.4 | 2.9 |

| 12i | 1.1 | 1.4 | 1.8 | 2.2 |

| 12A | 0.8 | 1.1 | 1.3 | 1.6 |

Data compiled from publicly available research literature.

Signaling Pathway

These indole-2-carbohydrazide derivatives induce methuosis through the activation of the MAPK/JNK signaling pathway. This leads to massive macropinocytosis, where the cell internalizes large amounts of extracellular fluid, forming large vacuoles derived from macropinosomes. This uncontrolled vacuolization ultimately leads to cell death.

Experimental Protocols

This section provides an overview of the general methodologies used for the synthesis and biological evaluation of the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives discussed in this guide. For compound-specific details, please refer to the cited literature.

General Synthesis

The synthesis of the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide scaffold typically involves a multi-step process. A key step is the coupling of a 5-amino-1H-indole-2-carboxylate derivative with a 2-chloropyrimidine derivative. The resulting intermediate is then subjected to amidation or other functional group transformations to yield the final products.

Biological Assays

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

The inhibitory activity against CDK9/Cyclin T1 is determined using a variety of commercially available kinase assay kits, often based on measuring ATP consumption or phosphorylation of a substrate.

-

Reaction Setup: The kinase reaction is set up in a 96- or 384-well plate containing the CDK9/Cyclin T1 enzyme, a specific substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Test compounds are added at various concentrations.

-

Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1-2 hours).

-

Detection: The kinase activity is measured using a detection reagent that produces a luminescent or fluorescent signal.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

The inhibition of HDAC activity is measured using a fluorometric or colorimetric assay.

-

Enzyme Reaction: The HDAC enzyme (e.g., nuclear extract or recombinant HDAC1) is incubated with a fluorogenic acetylated substrate and the test compound in an assay buffer.

-

Development: A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence is measured at the appropriate excitation and emission wavelengths.

-

IC50 Calculation: The IC50 values are calculated from the dose-inhibition curves.

The binding affinity of compounds to Nur77 is determined using SPR.

-

Immobilization: Recombinant Nur77 protein is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of the test compound (analyte) are injected over the sensor surface.

-

Binding Measurement: The binding is monitored in real-time as a change in the refractive index, generating a sensorgram.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.

Western blotting is used to determine the levels of specific proteins involved in the signaling pathways.

-

Cell Lysis: Cells treated with the compounds are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., cleaved PARP, p-JNK, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

The in vivo anti-tumor efficacy of lead compounds is evaluated in xenograft mouse models.

-

Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated with the test compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or western blotting).

This guide provides a comprehensive overview of the structure-activity relationships of 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives. The modular nature of this scaffold allows for the development of potent and selective inhibitors for a range of important biological targets. Further research and development of these promising compounds may lead to novel therapeutic agents for the treatment of cancer and other diseases.

Unveiling the Interaction of Nur77 Antagonist 1 with its Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Nur77 antagonist 1, a selective modulator of the orphan nuclear receptor Nur77. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Core Topic: Nur77 Antagonist 1

Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily that plays a crucial role in cell proliferation, apoptosis, and inflammation. Its dual function as both a pro-survival and pro-apoptotic factor is dependent on its subcellular localization. Nuclear Nur77 often promotes cell survival, whereas its translocation to the mitochondria can trigger apoptosis. Nur77 antagonist 1, also referred to as Compound ja, has been identified as a selective antagonist that leverages this pathway to induce apoptosis, particularly in cancer cells.

Quantitative Binding Affinity Data

The binding affinity of Nur77 antagonist 1 to the Nur77 receptor has been quantitatively determined using Surface Plasmon Resonance (SPR). This technique measures the real-time interaction between a ligand (the antagonist) and an analyte (the receptor) immobilized on a sensor surface.

| Compound | Target | Method | Binding Affinity (Kd) | Reference |

| Nur77 antagonist 1 (Compound ja) | Nur77 | Surface Plasmon Resonance (SPR) | 91 nM | [1][2] |

Table 1: Binding Affinity of Nur77 Antagonist 1 to Nur77. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its target. A lower Kd value indicates a stronger binding affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

The following is a representative protocol for determining the binding affinity of a small molecule, such as Nur77 antagonist 1, to the Nur77 protein using SPR. This protocol is based on established methodologies for protein-ligand interaction analysis.

Objective: To determine the dissociation constant (Kd) of Nur77 antagonist 1 for the Nur77 receptor.

Materials:

-

Recombinant human Nur77 protein (ligand)

-

Nur77 antagonist 1 (analyte)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 sensor chip)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Analyte dilution series in running buffer

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

-

Ligand Immobilization:

-

Dilute the recombinant Nur77 protein in the immobilization buffer to a final concentration of 10-50 µg/mL.

-

Inject the Nur77 protein solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units, RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

A reference flow cell is prepared similarly but without the injection of the Nur77 protein to serve as a negative control for non-specific binding.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of Nur77 antagonist 1 in running buffer, typically ranging from sub-nanomolar to micromolar concentrations.

-

Inject the different concentrations of the antagonist over both the Nur77-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association (binding) and dissociation phases in real-time.

-

Between each analyte injection, regenerate the sensor surface by injecting a solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte, ensuring the surface is ready for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell sensorgram from the active flow cell sensorgram to correct for bulk refractive index changes and non-specific binding.

-

Analyze the resulting sensorgrams using the appropriate binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Signaling Pathway of Nur77 Antagonist 1-Induced Apoptosis

Nur77 antagonist 1 induces apoptosis by modulating the subcellular localization and protein-protein interactions of Nur77. The antagonist promotes the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which ultimately leads to the activation of the intrinsic apoptotic pathway.

This technical guide provides a foundational understanding of the binding characteristics and mechanism of action of Nur77 antagonist 1. The provided data and methodologies can serve as a valuable resource for researchers and drug developers working on novel cancer therapeutics targeting the Nur77 signaling pathway.

References

The Dual Role of Nur77 in Triple-Negative Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Therapeutic Target

Abstract

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell fate in TNBC, exhibiting a paradoxical dual role as both a promoter of apoptosis and a driver of tumor progression. This technical guide provides a comprehensive overview of the current understanding of Nur77's function in TNBC, with a focus on its subcellular localization-dependent activities, its intricate signaling networks, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and the development of novel therapeutic strategies targeting Nur77 in TNBC.

Introduction: The Enigma of Nur77 in Cancer

Nur77 is a member of the NR4A subfamily of nuclear receptors and functions as an immediate-early gene, rapidly induced by a variety of stimuli.[1] Unlike classical nuclear receptors, Nur77's activity is not regulated by a known endogenous ligand, classifying it as an orphan receptor.[2] Its role in cancer is complex and often contradictory, acting as a tumor suppressor in some contexts and an oncogene in others.[3] This duality is largely dictated by its subcellular localization.[2][4]

In the nucleus, Nur77 functions as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and metabolism. Conversely, when translocated to the cytoplasm and mitochondria, Nur77 can initiate a potent apoptotic cascade. In triple-negative breast cancer, a subtype defined by the absence of estrogen receptor, progesterone receptor, and HER2 amplification, the multifaceted role of Nur77 presents both a challenge and an opportunity for therapeutic intervention.

The Dichotomous Function of Nur77 in TNBC

The functional outcome of Nur77 expression in TNBC is a direct consequence of its location within the cell. This subcellular-dependent activity is a key determinant of its pro-tumorigenic or anti-tumorigenic effects.

Nuclear Nur77: A Driver of Proliferation and Metastasis

When localized to the nucleus, Nur77 acts as a transcription factor that can promote TNBC progression. It binds to specific DNA sequences known as Nur77-binding response elements (NBREs) in the promoter regions of its target genes.

Key Pro-Tumorigenic Functions of Nuclear Nur77:

-

Cell Proliferation: Nuclear Nur77 can upregulate the expression of genes that drive cell cycle progression and proliferation.

-

Metastasis: Nur77 has been implicated in promoting breast cancer invasion and metastasis, partly through the activation of the TGF-β signaling pathway. Ectopic expression of Nur77 in TNBC cells can increase invasion and metastasis.

-

Epithelial-Mesenchymal Transition (EMT): Nur77 is involved in the migration of TGF-β-induced breast cancer cells, a process often associated with EMT, which is a critical step in metastasis.

Mitochondrial Nur77: An Inducer of Apoptosis

In response to certain cellular stresses or therapeutic agents, Nur77 can translocate from the nucleus to the mitochondria, where it switches its function to become a potent pro-apoptotic protein.

Mechanism of Nur77-Mediated Apoptosis:

-

Translocation: Pro-apoptotic stimuli trigger the export of Nur77 from the nucleus to the cytoplasm.

-

Mitochondrial Targeting: Cytoplasmic Nur77 then targets the mitochondria.

-

Interaction with Bcl-2: At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain.

-

Apoptosis Induction: The conversion of Bcl-2 from a survival protein to a "killer" protein leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in apoptosis.

This translocation-dependent apoptotic mechanism makes Nur77 an attractive target for therapeutic intervention in TNBC.

Signaling Pathways Involving Nur77 in TNBC

Nur77 is integrated into a complex network of signaling pathways that are frequently dysregulated in TNBC. Understanding these interactions is crucial for developing effective therapeutic strategies.

The Nur77-Bcl-2 Apoptotic Pathway

The direct interaction between Nur77 and Bcl-2 at the mitochondria is a key mechanism for inducing apoptosis in cancer cells. Several compounds have been shown to induce this translocation and subsequent cell death.

References

- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcellular Fractionation [protocols.io]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

The Dual Role of Nur77 in Cell Fate: A Technical Guide to Modulator-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) stands at a critical juncture of cellular signaling, capable of dictating cell survival or orchestrating apoptosis. Its subcellular localization is the key determinant of its function; nuclear Nur77 often promotes cell proliferation, whereas its translocation to the cytoplasm and subsequent targeting of mitochondria initiates a potent apoptotic cascade. This process is of significant interest in oncology, as it offers a novel therapeutic avenue for cancers that overexpress anti-apoptotic proteins like Bcl-2. This technical guide provides an in-depth exploration of the Nur77-mediated apoptotic pathway, with a focus on its induction by small molecule modulators. We present a comprehensive overview of the core signaling pathway, quantitative data on the efficacy of various Nur77 modulators, detailed experimental protocols for studying this pathway, and visual diagrams to elucidate the complex molecular interactions.

Introduction

Nur77 is a member of the nuclear receptor superfamily and functions as an immediate-early gene, rapidly transcribed in response to a variety of cellular stimuli.[1][2] While its role as a transcription factor in the nucleus is well-established, a non-genomic function of Nur77 has emerged as a critical mechanism in apoptosis.[3][4] Upon certain apoptotic signals, Nur77 translocates from the nucleus to the cytoplasm, where it interacts directly with the anti-apoptotic protein Bcl-2 located on the mitochondrial outer membrane.[3] This interaction induces a conformational change in Bcl-2, converting it from a guardian of cell survival into a pro-apoptotic protein, ultimately leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

Small molecules that can modulate this pathway, often by promoting the translocation of Nur77, are of considerable therapeutic interest. This guide will focus on these modulators, including the specifically referenced "Nur77 antagonist 1," and provide the technical details necessary for their study and development.

The Nur77-Mediated Apoptotic Signaling Pathway

The induction of apoptosis by Nur77 modulators is a multi-step process that hijacks the cell's own machinery to execute a programmed cell death. The central axis of this pathway is the Nur77-Bcl-2 interaction at the mitochondria.

2.1. Nuclear Export of Nur77: In resting cells, Nur77 is predominantly localized in the nucleus. Apoptotic stimuli, including treatment with Nur77 modulators, trigger the export of Nur77 to the cytoplasm. This translocation is a critical regulatory step and can be influenced by post-translational modifications, such as phosphorylation by kinases like JNK and p38 MAPK.

2.2. Mitochondrial Targeting and Bcl-2 Interaction: Once in the cytoplasm, Nur77 targets the mitochondria. Here, it interacts with Bcl-2 through a region in the flexible loop domain of Bcl-2. This interaction is crucial for the pro-apoptotic function of Nur77.

2.3. Conversion of Bcl-2 and Mitochondrial Apoptosis: The binding of Nur77 to Bcl-2 induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This "converts" Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, leading to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.

Figure 1: Nur77 modulator-induced mitochondrial apoptosis pathway.

Quantitative Data on Nur77 Modulators

A growing number of small molecules have been identified that can activate the Nur77-mediated apoptotic pathway. The following tables summarize key quantitative data for "Nur77 antagonist 1" and other notable modulators.

| Table 1: Binding Affinity of Nur77 Modulators | |

| Compound | Binding Affinity (Kd) to Nur77 |

| Nur77 antagonist 1 | 91 nM (SPR) |

| BI1071 | 0.17 µM |

| XS561 | 8.2 µM |

| NB1 | Not explicitly stated, but identified as a ligand. |

| Cytosporone B (Csn-B) | Not explicitly stated, but identified as a ligand. |

| C-DIM compounds | Not explicitly stated, but identified as ligands. |

| Table 2: In Vitro Efficacy of Nur77 Modulators (IC50 Values) | |||

| Compound | Cell Line | IC50 | Reference |

| Nur77 antagonist 1 | MDA-MB-231 (TNBC) | 0.40 ± 0.03 µM | |

| HCC-1806 (TNBC) | 0.38 ± 0.08 µM | ||

| BT549 (TNBC) | 2.12 ± 0.15 µM | ||

| MCF-10A (Normal Breast) | 48.01 ± 2.86 µM | ||

| BI1071 | HCT116 (Colon) | 0.06 µM | |

| NB1 | A549-siCtr (Lung) | 91.9 ± 7.4 nM | |

| A549-siNur77 (Lung) | 381.3 ± 1.9 nM | ||

| HeLa-siCtr (Cervical) | 70.7 ± 11.3 nM | ||

| HeLa-siNur77 (Cervical) | 309.8 ± 0.8 nM | ||

| PCH4 | DBTRG-05MG (Glioma) | 50 µg/ml |

| Table 3: Apoptosis Induction by Nur77 Modulators | |||

| Compound | Cell Line | Treatment Conditions | Apoptotic Cells (%) |

| Nur77 antagonist 1 | MDA-MB-231-sictr | 0.32 - 5.0 µM | 15.10% - 74.62% |

| BI1071 | Nur77+/+ HeLa | Not specified | 35.55% |

| Nur77-/- HeLa | Not specified | 3.25% | |

| NB1 | MDA-MB-231 | 15.6 nM | 8.63% |

| MDA-MB-231 | 62.5 nM | 17.04% | |

| MDA-MB-231 | 250.0 nM | 41.10% | |

| SK07 | NIH-H460 | 5 µM for 24h | 33% |

Experimental Protocols

The study of the Nur77-induced apoptotic pathway requires a combination of techniques to assess cell viability, protein-protein interactions, and subcellular localization. Below are detailed protocols for key experiments.

4.1. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Seed and treat cells with the Nur77 modulator of interest for the desired time.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

4.2. Cellular Fractionation for Nuclear and Mitochondrial Isolation

This protocol allows for the separation of nuclear, mitochondrial, and cytosolic fractions to study the translocation of Nur77.

-

Principle: This method utilizes differential centrifugation to separate cellular components based on their size and density. A gentle lysis buffer is used to disrupt the plasma membrane while keeping the nuclei and mitochondria intact.

-

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant (cytosolic and mitochondrial fraction).

-

Wash the nuclear pellet with lysis buffer. The final pellet is the nuclear fraction.

-

Centrifuge the supernatant from step 5 at a higher speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.

-

Analyze the protein content of each fraction by Western blot using antibodies against Nur77 and markers for each fraction (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytosol).

-

4.3. Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2

This technique is used to demonstrate the in vivo interaction between Nur77 and Bcl-2.

-

Principle: An antibody specific to a target protein (e.g., Bcl-2) is used to pull down the target protein from a cell lysate. If another protein (e.g., Nur77) is part of a complex with the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blot.

-

Procedure:

-

Lyse treated and untreated cells with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysates by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an antibody against Bcl-2 or a control IgG overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blot using antibodies against Nur77 and Bcl-2.

-

4.4. Western Blot Analysis of Apoptotic Markers

This is a standard technique to detect changes in the expression and cleavage of proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Procedure:

-

Prepare total cell lysates from treated and untreated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Nur77, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Figure 2: Experimental workflow for studying Nur77 modulator-induced apoptosis.

Conclusion

The Nur77-mediated apoptotic pathway represents a promising target for the development of novel anti-cancer therapies, particularly for tumors that have developed resistance to conventional treatments due to the overexpression of anti-apoptotic proteins like Bcl-2. The ability of small molecule modulators to trigger the translocation of Nur77 and initiate this mitochondrial death cascade provides a unique mechanism of action. This technical guide offers a comprehensive resource for researchers in this field, providing the foundational knowledge, quantitative data, and detailed experimental protocols necessary to investigate and harness the therapeutic potential of the Nur77-induced apoptotic pathway. Further research into the discovery and optimization of potent and specific Nur77 modulators will be crucial in translating these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Orphan Nuclear Receptor Nur77 Is Involved in Caspase-independent Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Identifying the Downstream Targets of Nur77 Antagonist 1: A Technical Guide

Abstract

The nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell proliferation, apoptosis, and metabolism, making it a promising therapeutic target for a range of diseases, including cancer. The development of small molecule modulators, such as Nur77 antagonists, offers a potential avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the downstream targets of "Nur77 antagonist 1" (also referred to as compound 'ja'), a selective and potent antagonist with activity against triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptor signaling and oncology.

Introduction to Nur77 and "Nur77 Antagonist 1"

Nur77 is an orphan nuclear receptor that functions as a transcription factor, regulating the expression of a multitude of target genes involved in critical cellular processes.[1] Its activity is modulated not by endogenous ligands but through expression levels and post-translational modifications. Nur77 can exert its effects through two primary mechanisms: genomic, by binding to DNA response elements (NBRE or NurRE) in the promoter regions of target genes, and non-genomic, through translocation to the mitochondria where it can interact with proteins like Bcl-2 to induce apoptosis.[2][3]

"Nur77 antagonist 1" is a recently developed small molecule that demonstrates potent and selective antagonistic activity against Nur77.[4] It has shown significant anti-proliferative effects in TNBC cell lines by inducing cell-cycle arrest and apoptosis in a Nur77-dependent manner.[4] Mechanistic studies indicate that its mode of action involves the modulation of the TP53 phosphorylation pathway. Understanding the full spectrum of downstream targets affected by this antagonist is crucial for elucidating its complete mechanism of action and for the development of novel cancer therapeutics.

Quantitative Data on the Effects of "Nur77 Antagonist 1"

The primary effects of "Nur77 antagonist 1" have been quantified in various cancer cell lines. The following tables summarize the key findings from the initial characterization of this compound.

Table 1: Anti-proliferative Activity of "Nur77 Antagonist 1" in Breast Cancer Cell Lines

| Cell Line | Type | IC50 (µM) |

| MDA-MB-231 | TNBC | 0.40 ± 0.03 |

| HCC-1806 | TNBC | 0.38 ± 0.08 |

| BT549 | TNBC | 2.12 ± 0.15 |

| MCF-10A | Normal Breast | 48.01 ± 2.86 |

Data sourced from Qin J, et al. (2023).

Table 2: Induction of Apoptosis in MDA-MB-231 Cells by "Nur77 Antagonist 1"

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0.32 | 15.10 |

| 0.63 | 25.38 |

| 1.25 | 40.01 |

| 2.50 | 54.83 |

| 5.00 | 74.62 |

Cells were treated for 6 hours. Data sourced from Qin J, et al. (2023).

Table 3: Representative Downstream Transcriptional Targets of Nur77

| Gene | Function | Regulation by Nur77 |

| Endothelin-1 (ET-1) | Vasoconstriction, Cell Proliferation | Inhibition |

| c-Jun | Transcription Factor (AP-1 component) | Inhibition |

| IKKi | Inflammatory Signaling | Activation |

| Cyclin D2 | Cell Cycle Control | Activation |

| ERRα (Esrra) | T-cell Metabolism | Repression |

| CD36 | Fatty Acid Uptake | Inhibition |

| FABP4 | Fatty Acid Uptake | Inhibition |

This table provides a summary of known Nur77 target genes from various studies and represents potential downstream targets of a Nur77 antagonist.

Experimental Protocols for Target Identification

Identifying the downstream targets of "Nur77 antagonist 1" requires a multi-pronged approach, primarily involving genome-wide transcriptomic and DNA-binding analyses.

Experimental Workflow

The overall workflow for identifying the downstream targets of a Nur77 antagonist is depicted below.

Caption: Experimental workflow for identifying downstream targets.

Protocol for RNA-Sequencing (RNA-Seq)

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media to ~80% confluency.

-

Treat cells with "Nur77 antagonist 1" at a final concentration of 1 µM (or a concentration determined by dose-response curves) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Harvest cells and wash with ice-cold PBS.

-

-

RNA Extraction:

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An RNA Integrity Number (RIN) > 8 is recommended.

-

-

Library Preparation and Sequencing:

-

Prepare stranded mRNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

-

This typically involves poly(A) mRNA selection, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequence the libraries on an Illumina sequencer (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantify gene expression using tools such as HTSeq or featureCounts.

-

Perform differential gene expression analysis between the antagonist-treated and control samples using packages like DESeq2 or edgeR in R.

-

Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

-

Protocol for Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

-

Cell Culture and Cross-linking:

-

Culture and treat cells as described for RNA-Seq.

-

Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with a ChIP-grade anti-Nur77 antibody. An IgG antibody should be used as a negative control.

-

Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution, Reverse Cross-linking, and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).

-

Sequence the libraries on an Illumina platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling using a tool like MACS2 to identify regions of Nur77 binding enrichment compared to the IgG control.

-

Annotate the peaks to nearby genes.

-

Perform motif analysis on the peak regions to identify the Nur77 binding motif (NBRE).

-

Signaling Pathways and Mechanisms of Action

The antagonism of Nur77 can impact multiple downstream signaling pathways. Based on current literature, "Nur77 antagonist 1" is known to influence the TP53 pathway, leading to apoptosis.

Nur77 Signaling Network

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Discovery of 5â(Pyrimidin-2-ylamino)â1Hâindole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - American Chemical Society - Figshare [acs.figshare.com]

- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Nur77 Antagonist 1 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, is a multifaceted orphan nuclear receptor implicated in diverse cellular processes, including proliferation, apoptosis, and differentiation. Its role in cancer is particularly complex, exhibiting both pro-oncogenic and tumor-suppressive functions that are largely dictated by its subcellular localization and the cellular context. This technical guide provides an in-depth examination of a specific Nur77 antagonist, referred to as "Nur77 antagonist 1" (also identified as Compound ja), and its targeted effects on the cell cycle. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to Nur77 and its Dichotomous Role in Cell Biology

Nur77 is an immediate-early gene that can be rapidly induced by a variety of stimuli. Functioning as a transcription factor, nuclear Nur77 can regulate the expression of genes involved in cell cycle progression. Conversely, upon specific cellular stresses or stimuli, Nur77 can translocate from the nucleus to the mitochondria. In the mitochondria, it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and thereby triggering the intrinsic apoptotic pathway.[1][2] This dual functionality positions Nur77 as a critical regulator of cell fate.

The therapeutic potential of modulating Nur77 activity has led to the development of small molecules, including agonists and antagonists, designed to influence its function for the treatment of various diseases, notably cancer.[2][3] This guide focuses on a selective Nur77 antagonist, "Nur77 antagonist 1," and its impact on halting the cell cycle, a key strategy in cancer therapy.

Data Presentation: Effects of Nur77 Antagonist 1 on Cell Proliferation and the Cell Cycle

To provide a representative illustration of the potential quantitative effects of a Nur77 antagonist on the cell cycle, the following table summarizes data for a functionally similar compound, DIM-C-pPhOH, another characterized Nur77 antagonist. It is crucial to note that this data is for a different compound and should be considered illustrative of the potential effects of this class of molecules.

Table 1: Representative Anti-Proliferative Activity of a Nur77 Antagonist (DIM-C-pPhOH) in Pancreatic Cancer Cells

| Cell Line | Compound | IC50 (µM) | Reference |

| Panc-1 | DIM-C-pPhOH | ~5 | [3] |

| MiaPaCa-2 | DIM-C-pPhOH | ~5 |

Table 2: Representative Effect of a Nur77 Antagonist (DIM-C-pPhOH) on Cell Cycle Distribution in Pancreatic Cancer Cells (Illustrative)

| Treatment | Cell Line | % G0/G1 | % S | % G2/M | Reference |

| Control (DMSO) | Panc-1 | 55 | 25 | 20 | |

| DIM-C-pPhOH (5 µM) | Panc-1 | 70 | 15 | 15 |

Note: The data in Table 2 is illustrative and based on the described effects of DIM-C-pPhOH, which include the induction of apoptosis and inhibition of proliferation. Specific percentages for cell cycle arrest are not explicitly provided in the cited source but are represented here to demonstrate a potential outcome.

Mechanism of Action: Induction of Cell Cycle Arrest via the TP53 Pathway

"Nur77 antagonist 1" is reported to induce cell cycle arrest through the mediation of the TP53 phosphorylation pathway. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage.

The proposed mechanism of action involves the following key steps:

-

Inhibition of Nur77's Pro-Survival Functions: In the nucleus, Nur77 can contribute to cell proliferation. By antagonizing Nur77, "Nur77 antagonist 1" likely inhibits the transcription of genes that promote cell cycle progression.

-

Stabilization and Activation of p53: Nur77 has been shown to physically interact with p53 and its negative regulator, MDM2. Nur77 can prevent the MDM2-mediated degradation of p53, leading to its stabilization. It is plausible that "Nur77 antagonist 1" modulates this interaction, leading to an accumulation of p53.

-

Phosphorylation of p53: The activation of p53 is tightly regulated by post-translational modifications, most notably phosphorylation. In response to cellular stress, kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors Chk1 and Chk2, phosphorylate p53 at various serine residues. This phosphorylation is crucial for its activation as a transcription factor.

-

Transcriptional Activation of p53 Target Genes: Activated p53 induces the transcription of genes that mediate cell cycle arrest, such as CDKN1A (encoding p21).

-

Inhibition of Cyclin-Dependent Kinases (CDKs): The p21 protein is a potent inhibitor of cyclin-CDK complexes, particularly Cyclin E/CDK2 and Cyclin A/CDK2, which are essential for the G1/S and S phase transitions, respectively. By inhibiting these kinases, the cell cycle is halted, preventing cell proliferation.

Signaling Pathway Diagram

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the methodology for analyzing the cell cycle distribution of a cell population following treatment with "Nur77 antagonist 1".

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of "Nur77 antagonist 1" or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells once with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C for fixation.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm. Collect at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for detecting the expression levels of key proteins involved in the cell cycle and the p53 signaling pathway.

Materials:

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Following treatment with "Nur77 antagonist 1," wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Diagrams

Conclusion

"Nur77 antagonist 1" represents a promising therapeutic agent that targets the orphan nuclear receptor Nur77 to induce cell cycle arrest and apoptosis in cancer cells. Its mechanism of action appears to be intricately linked to the activation of the p53 tumor suppressor pathway, a cornerstone of genome integrity and a frequent target of deregulation in cancer. The ability of this antagonist to stabilize and promote the phosphorylation of p53 leads to the downstream expression of CDK inhibitors like p21, ultimately halting the cell cycle.

Further research is warranted to elucidate the precise quantitative effects of "Nur77 antagonist 1" on cell cycle phase distribution across a broader range of cancer cell types. A deeper understanding of the upstream signaling events that lead to p53 activation upon Nur77 antagonism will also be crucial for its clinical development. This technical guide provides a foundational understanding of the current knowledge surrounding "Nur77 antagonist 1" and its effects on the cell cycle, offering a valuable resource for the scientific community to build upon in the quest for novel and effective cancer therapies.

References

Unveiling the Selectivity of Nur77 Antagonist 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of "Nur77 antagonist 1," a selective modulator of the orphan nuclear receptor Nur77. This document details the quantitative data supporting its selective activity, comprehensive experimental methodologies for key assays, and visual representations of associated signaling pathways and workflows.

Quantitative Selectivity Profile

"Nur77 antagonist 1," also identified as compound ja , demonstrates notable selectivity for tumor cells, particularly triple-negative breast cancer (TNBC) cell lines, over non-cancerous cells.[1][2] Its binding affinity for Nur77 and its antiproliferative activity are summarized below.

Binding Affinity

The binding affinity of Nur77 antagonist 1 for its target, Nur77, was determined using Surface Plasmon Resonance (SPR).

| Compound | Target | KD (nM) |

| Nur77 antagonist 1 (ja) | Nur77 | 91 |

Table 1: Binding affinity of Nur77 antagonist 1 to Nur77. The dissociation constant (KD) was determined by SPR.[1][3][4]

Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) values highlight the compound's potent and selective activity against TNBC cells compared to a normal human breast cell line.

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 | >120 |

| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 | >126 |

| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 | >22 |

| MCF-10A | Normal Human Breast | 48.01 ± 2.86 | 1 |

Table 2: Antiproliferative activity of Nur77 antagonist 1 against various breast cell lines. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.

Mechanism of Action

Nur77 antagonist 1 exerts its anticancer effects through a Nur77-dependent mechanism, inducing cell-cycle arrest and apoptosis. This process is mediated by the phosphorylation of the tumor suppressor protein TP53. The induction of apoptosis is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of this cell death pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the procedure for determining the binding kinetics and affinity of Nur77 antagonist 1 to the Nur77 protein.

Objective: To quantify the binding affinity (KD) of the antagonist to purified Nur77 protein.

Materials:

-

Biacore instrument (e.g., Biacore 8K+)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Purified recombinant Nur77 protein

-

Nur77 antagonist 1 (compound ja)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

Procedure:

-

Chip Preparation: The CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Purified Nur77 protein is diluted in immobilization buffer and injected over the activated sensor surface to achieve the desired immobilization level.

-

Blocking: Remaining activated groups on the sensor surface are blocked by an injection of 1 M ethanolamine-HCl, pH 8.5.

-

Analyte Injection: A series of concentrations of Nur77 antagonist 1, diluted in running buffer, are injected over the immobilized Nur77 surface.

-

Data Analysis: The association and dissociation rates are monitored in real-time. The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell Viability Assay for IC50 Determination

This protocol describes the use of the MTT assay to measure the cytotoxic effects of Nur77 antagonist 1 on cancer and normal cell lines.

Objective: To determine the concentration of the antagonist that inhibits cell viability by 50% (IC50).

Materials:

-

MDA-MB-231, HCC-1806, BT549, and MCF-10A cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Nur77 antagonist 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Nur77 antagonist 1. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay

This protocol details the detection of apoptosis through the analysis of PARP cleavage by Western blotting.

Objective: To qualitatively assess the induction of apoptosis by Nur77 antagonist 1.

Materials:

-

MDA-MB-231 cells

-

Nur77 antagonist 1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: MDA-MB-231 cells are treated with various concentrations of Nur77 antagonist 1 for a specified time (e.g., 6 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PARP, cleaved PARP, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP band indicates the induction of apoptosis.

Visualizations

The following diagrams illustrate key pathways and workflows related to the action of Nur77 antagonist 1.

Caption: Nur77-mediated apoptotic pathway.

Caption: Workflow for IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Foundational Research on Nur77 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orphan nuclear receptor Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily that has emerged as a critical regulator of a wide array of cellular processes, including apoptosis, inflammation, metabolism, and proliferation.[1][2] Encoded by an immediate-early response gene, Nur77's expression is rapidly induced by a diverse range of physiological and pathological stimuli.[3][4] Its functional duality, acting as both a pro-survival and pro-apoptotic factor depending on its subcellular localization and cellular context, makes it a complex but highly promising therapeutic target for a multitude of diseases, including cancer, chronic inflammatory conditions, and metabolic disorders.[4] This guide provides an in-depth overview of the foundational research on Nur77, detailing its core signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols for its investigation.

Core Biology of Nur77

Structure and Genomic Function

Nur77 possesses the archetypal structure of a nuclear receptor, comprising an N-terminal transactivation domain (TAD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). In its canonical, or genomic, role, Nur77 functions as a transcription factor in the nucleus. It can bind to DNA response elements as a monomer, homodimer, or heterodimer with other receptors like Retinoid X Receptor (RXR). This binding initiates the transcription of target genes involved in metabolic regulation, cell differentiation, and proliferation.

Non-Genomic Apoptotic Function

Beyond its transcriptional activity, Nur77 plays a crucial non-genomic role in apoptosis. In response to specific apoptotic stimuli, Nur77 undergoes post-translational modifications, such as phosphorylation, which trigger its translocation from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain. This "converts" Bcl-2 from a cell protector to a cell killer, leading to cytochrome c release and the initiation of the caspase cascade, culminating in apoptosis. This unique mechanism represents a key avenue for therapeutic intervention, particularly in oncology.

Nur77 as a Therapeutic Target in Disease

Oncology

Nur77's role in cancer is multifaceted. While its nuclear function can sometimes promote proliferation in certain cancers like colon cancer, its non-genomic, pro-apoptotic pathway is a major focus for anti-cancer drug development. By activating the mitochondrial apoptosis pathway, Nur77-targeting compounds can induce cell death in various cancer cells, including those of the lung, pancreas, and colon, and in gliomas. Many therapeutic strategies aim to either increase Nur77 expression or force its translocation from the nucleus to the mitochondria.

Inflammation and Autoimmunity